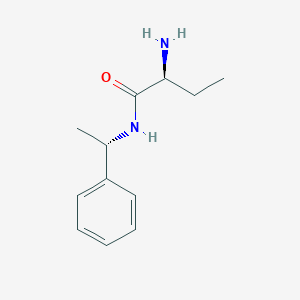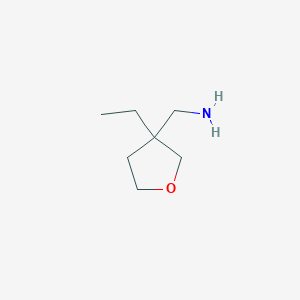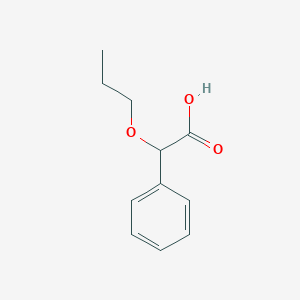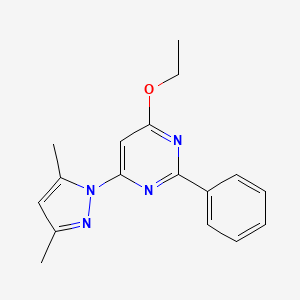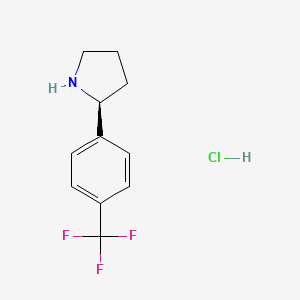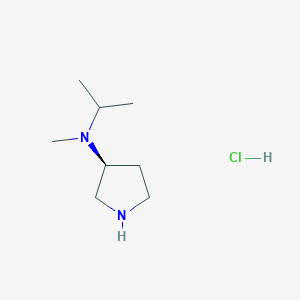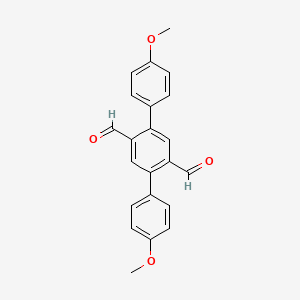
2,5-bis(4-methoxyphenyl)terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-methoxyphenyl)terephthalaldehyde: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a terephthalaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of terephthalaldehyde react with the methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde groups in 2,5-bis(4-methoxyphenyl)terephthalaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-bis(4-methoxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-methoxyphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for functionalization with various fluorophores.
Medicine: While specific medical applications are still under investigation, the compound’s ability to form stable frameworks suggests potential use in drug delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,5-bis(4-methoxyphenyl)terephthalaldehyde primarily involves its ability to form stable covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are key intermediates in the synthesis of COFs. The methoxy groups can also participate in various substitution reactions, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
- 2,5-bis(octyloxy)terephthalaldehyde
- 2,5-bis(hexyloxy)terephthalaldehyde
- Terephthalaldehyde
Comparison: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and potential for functionalization compared to other similar compounds. The methoxy groups provide additional sites for substitution reactions, making it a versatile building block for various applications.
Eigenschaften
Molekularformel |
C22H18O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2,5-bis(4-methoxyphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O4/c1-25-19-7-3-15(4-8-19)21-11-18(14-24)22(12-17(21)13-23)16-5-9-20(26-2)10-6-16/h3-14H,1-2H3 |
InChI-Schlüssel |
UJBSOOWGSHYHOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
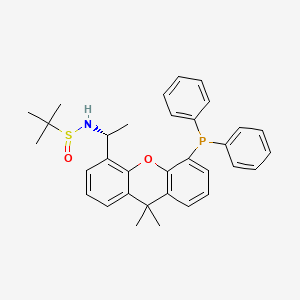

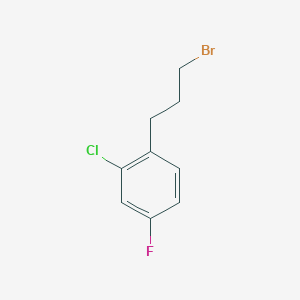
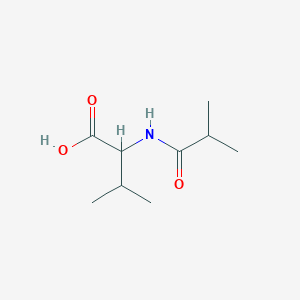
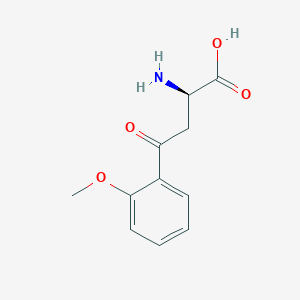
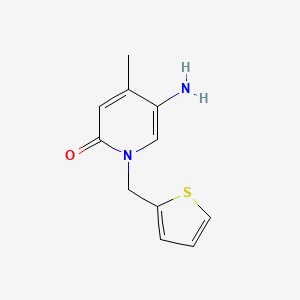
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)
